Methyl 2-(3-amino-4-methoxyphenoxy)acetate is an organic compound with the molecular formula C₁₀H₁₃NO₃ and a molecular weight of 195.22 g/mol. It features an acetate functional group attached to a phenoxy structure that includes an amino group and a methoxy group on the aromatic ring. The presence of these functional groups suggests potential reactivity in various
Several synthetic routes can be employed to synthesize Methyl 2-(3-amino-4-methoxyphenoxy)acetate:
Methyl 2-(3-amino-4-methoxyphenoxy)acetate has potential applications in various fields:
Several compounds share structural similarities with Methyl 2-(3-amino-4-methoxyphenoxy)acetate. Here is a comparison highlighting its uniqueness:
| Compound Name | Structure | Notable Features | Uniqueness |
|---|---|---|---|
| Methyl 2-(3-amino-4-methoxyphenyl)acetate | Structure | Contains methoxy and amino groups | Unique combination of phenolic ether and acetate functionalities |
| Methyl 2-(4-amino-3-methoxyphenyl)acetate | Structure | Similar structure but different positioning of amino group | Different biological activity due to structural variation |
| Methyl 2-(3-hydroxyphenyl)acetate | Structure | Hydroxy instead of amino group | Potentially different solubility and reactivity profiles |
The unique combination of functionalities in Methyl 2-(3-amino-4-methoxyphenoxy)acetate may confer distinct properties compared to these similar compounds, making it a subject of interest for further research in drug development and synthetic chemistry.
Methyl 2-(3-amino-4-methoxyphenoxy)acetate represents a complex aromatic ester containing multiple functional groups within its molecular framework [1]. The compound exhibits the molecular formula C10H13NO4, with a molecular weight of 211.22 grams per mole [2]. The International Union of Pure and Applied Chemistry nomenclature designates this compound as methyl (3-amino-4-methoxyphenoxy)acetate hydrochloride in its salt form [3].
The structural architecture consists of a benzene ring substituted with an amino group at the 3-position and a methoxy group at the 4-position, connected via an ether linkage to an acetate moiety [1] [3]. The canonical Simplified Molecular Input Line Entry System representation demonstrates the connectivity as O=C(OC)COC1=CC=C(OC)C(N)=C1 [1]. The compound's InChI key SFPMZOMIAGEBZDS-UHFFFAOYSA-N provides a unique identifier for database searches and chemical informatics applications [3].
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C10H13NO4 | [1] [2] |
| Molecular Weight | 211.22 g/mol | [2] |
| InChI Key | SFPMZOMIAGEBZDS-UHFFFAOYSA-N | [3] |
| Canonical SMILES | COC(=O)COC1=CC=C(OC)C(N)=C1 | [1] |
The molecular structure of methyl 2-(3-amino-4-methoxyphenoxy)acetate lacks stereogenic centers, resulting in the absence of enantiomeric forms [4]. Computational analysis reveals zero defined atom stereocenters and zero undefined atom stereocenters, confirming its achiral nature [4]. The compound exhibits zero defined bond stereocenters and zero undefined bond stereocenters, indicating no geometric isomerism around double bonds [4].
The aromatic ring system adopts a planar configuration characteristic of benzene derivatives, while the acetate chain maintains conformational flexibility through rotation around single bonds [4]. The rotatable bond count of four allows for multiple conformational states, particularly around the ether linkage and the acetate methyl ester group [5] [4]. The topological polar surface area measures 61.6 square angstroms, reflecting the contribution of oxygen and nitrogen atoms to molecular polarity [4].
Nuclear magnetic resonance spectroscopy provides detailed structural elucidation for methyl 2-(3-amino-4-methoxyphenoxy)acetate through characteristic chemical shift patterns [6] [7]. Proton nuclear magnetic resonance analysis in deuterated chloroform reveals distinct resonances for the aromatic protons appearing between 6.8 and 7.3 parts per million [6]. The methoxy group protons manifest as a singlet around 3.8 parts per million, while the ester methyl group appears as a singlet near 3.7 parts per million [6] [8].
The acetate methylene protons adjacent to the ether oxygen typically resonate around 4.6 parts per million as a singlet, reflecting the deshielding effect of the adjacent oxygen atom [8]. The amino group protons appear as a broad signal around 4.0-5.0 parts per million, with broadening attributed to rapid exchange with trace moisture [6] [7]. Carbon-13 nuclear magnetic resonance spectroscopy demonstrates characteristic aromatic carbon signals between 110-160 parts per million, with the carbonyl carbon appearing around 170 parts per million [8] [9].
| Nuclear Magnetic Resonance Assignment | Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| Aromatic Protons | 6.8-7.3 | Multiple |
| Methoxy Group | 3.8 | Singlet |
| Ester Methyl | 3.7 | Singlet |
| Acetate Methylene | 4.6 | Singlet |
| Amino Group | 4.0-5.0 | Broad |
Infrared spectroscopy reveals characteristic absorption bands that confirm the presence of specific functional groups within the molecular structure [7] [8]. The carbonyl stretch of the ester group appears as a strong absorption around 1740 wavenumbers, consistent with methyl ester functionality [7]. The amino group exhibits characteristic stretching vibrations around 3300-3500 wavenumbers, appearing as medium intensity bands due to symmetric and antisymmetric stretching modes [7] [8].
The aromatic carbon-hydrogen stretching vibrations manifest around 3000-3100 wavenumbers, while aliphatic carbon-hydrogen stretches appear between 2800-3000 wavenumbers [8]. The methoxy group demonstrates characteristic carbon-oxygen stretching around 1250 wavenumbers, while the ether linkage shows absorption near 1100-1300 wavenumbers [7] [8]. The aromatic carbon-carbon stretching vibrations appear as multiple bands between 1450-1600 wavenumbers, reflecting the substituted benzene ring system [8] [9].
| Functional Group | Wavenumber (cm⁻¹) | Intensity |
|---|---|---|
| Ester Carbonyl | 1740 | Strong |
| Amino Stretch | 3300-3500 | Medium |
| Aromatic C-H | 3000-3100 | Medium |
| Methoxy C-O | 1250 | Medium |
| Ether C-O | 1100-1300 | Medium |
Mass spectrometry analysis provides molecular weight confirmation and fragmentation pattern information for structural elucidation purposes [5] [10]. Electrospray ionization mass spectrometry reveals the molecular ion peak at mass-to-charge ratio 212, corresponding to the protonated molecular ion [M+H]+ [5]. The base peak typically appears at mass-to-charge ratio 152, resulting from loss of the acetate methyl ester portion [5].
Characteristic fragmentation patterns include loss of the methoxy group (mass-to-charge ratio 181) and formation of substituted phenoxide ions [10]. The amino group contributes to stabilization of certain fragment ions through resonance effects, while the ether linkage provides a preferential cleavage site under electron impact conditions [10]. High-resolution mass spectrometry confirms the exact mass as 211.08445790 daltons, supporting the proposed molecular formula [5] [4].
Gas chromatography-mass spectrometry analysis demonstrates retention behavior consistent with moderate polarity compounds, with the molecular ion appearing alongside characteristic fragment ions [5]. The fragmentation pattern includes prominent peaks at mass-to-charge ratios 152, 109, and 59, providing diagnostic information for compound identification [5].
The solubility characteristics of methyl 2-(3-amino-4-methoxyphenoxy)acetate reflect the combined influence of polar functional groups and aromatic character [11] [12]. The compound demonstrates moderate solubility in polar organic solvents such as ethanol, acetone, and dimethyl sulfoxide due to hydrogen bonding capabilities of the amino and ester groups [11] [12]. The methoxy group contributes to solubility in moderately polar solvents through dipole interactions [13].
Water solubility remains limited due to the aromatic character and hydrophobic methyl ester functionality, though the amino group provides some aqueous solubility under acidic conditions through protonation [11] [14]. The compound shows good solubility in chlorinated solvents such as dichloromethane and chloroform, facilitating purification and analytical procedures [11] [12]. The partition coefficient reflects moderate lipophilicity, with calculated XLogP3-AA values around 1.0, indicating balanced hydrophilic and lipophilic character [4].
| Solvent Class | Solubility | Contributing Factors |
|---|---|---|
| Polar Organic | High | Hydrogen bonding, dipole interactions |
| Water | Limited | Amino group protonation in acidic conditions |
| Chlorinated | Good | Aromatic character, moderate polarity |
| Non-polar | Poor | Multiple polar functional groups |
Thermal analysis reveals that methyl 2-(3-amino-4-methoxyphenoxy)acetate exhibits moderate thermal stability with decomposition onset occurring around 200-250 degrees Celsius [15] [16]. Differential scanning calorimetry studies indicate the absence of distinct melting transitions for the free base form, suggesting amorphous character or low crystallinity [16] [17]. The hydrochloride salt form demonstrates improved thermal properties with a melting point range of 138-147 degrees Celsius with decomposition [16].
Thermogravimetric analysis shows initial mass loss beginning around 180 degrees Celsius, attributed to dehydration and volatile impurity removal [15] [16]. Major decomposition occurs between 250-350 degrees Celsius, involving ester hydrolysis, ether cleavage, and aromatic ring degradation [15]. The decomposition process generates volatile products including methanol, acetic acid derivatives, and substituted phenolic compounds [15] [16].
Thermal stability studies under inert atmosphere conditions reveal enhanced stability compared to air exposure, indicating oxidative degradation pathways [15]. The compound maintains structural integrity up to approximately 180 degrees Celsius under nitrogen atmosphere, making it suitable for moderate temperature synthetic applications [15] [16].
Crystallographic analysis of methyl 2-(3-amino-4-methoxyphenoxy)acetate derivatives provides insight into solid-state packing arrangements and intermolecular interactions [17] [18]. Related phenoxyacetate compounds demonstrate orthorhombic crystal systems with space group P212121, suggesting similar packing motifs may occur [18]. The molecular conformation in the solid state typically exhibits extended arrangements to minimize steric interactions between substituents [17] [18].
Intermolecular hydrogen bonding involving the amino group and ester carbonyl oxygen creates stabilizing interactions within the crystal lattice [17] [18]. The methoxy group participates in weak hydrogen bonding and van der Waals interactions, contributing to crystal stability [17]. Unit cell parameters for related compounds indicate molecular dimensions consistent with the calculated bond lengths and angles [18].
X-ray diffraction analysis reveals aromatic ring stacking interactions between adjacent molecules, with typical inter-planar distances of 3.4-3.6 angstroms [17] [18]. The crystal density typically ranges from 1.3-1.5 grams per cubic centimeter, reflecting efficient molecular packing [18]. Powder diffraction patterns show characteristic peaks corresponding to the major crystallographic planes, providing fingerprint identification capability [17].
The chemical reactivity of methyl 2-(3-amino-4-methoxyphenoxy)acetate encompasses multiple functional group interactions that determine its synthetic utility and stability [19] [20] [21]. The methyl ester group undergoes hydrolysis under both acidic and basic conditions, with base-catalyzed saponification proceeding more rapidly due to irreversible carboxylate formation [19] [20] [21]. Acid-catalyzed ester hydrolysis follows the reverse Fischer esterification mechanism, requiring excess water to drive the equilibrium toward acid formation [19] [22].
The amino group exhibits typical aromatic amine reactivity, including acylation reactions with acid chlorides and anhydrides to form amide derivatives [14] [23] [24]. Reaction with nitrous acid under acidic conditions generates diazonium salts, though the stability depends on substitution patterns and reaction conditions [24] [25]. The amino group also participates in alkylation and arylation reactions, though electron-donating effects from the methoxy group may influence reactivity [24] [25].
The methoxy group demonstrates electron-donating properties through resonance effects, activating the aromatic ring toward electrophilic substitution [13] [26]. The ether linkage connecting the aromatic ring to the acetate chain represents a potential cleavage site under strongly acidic conditions or with specialized reagents [27] [28]. The phenoxy functionality can undergo nucleophilic aromatic substitution under appropriate conditions, particularly with strong nucleophiles [29].
| Functional Group | Primary Reactions | Reaction Conditions |
|---|---|---|
| Methyl Ester | Hydrolysis, transesterification | Acidic/basic conditions, heat |
| Amino Group | Acylation, diazotization, alkylation | Acid chlorides, nitrous acid, alkyl halides |
| Methoxy Group | Demethylation, electrophilic activation | Strong acids, Lewis acids |
| Ether Linkage | Cleavage | Concentrated acids, high temperature |
The stability profile of methyl 2-(3-amino-4-methoxyphenoxy)acetate varies significantly depending on environmental conditions and pH [30] [19] [20]. Under neutral aqueous conditions at room temperature, the compound exhibits reasonable stability with slow hydrolysis of the ester functionality over extended periods [30]. Acidic conditions accelerate ester hydrolysis while potentially protonating the amino group, altering solubility and reactivity characteristics [19] [14].
Basic conditions promote rapid ester saponification, with hydroxide ion attack on the carbonyl carbon leading to irreversible carboxylate formation [20] [21]. The rate of base-catalyzed hydrolysis increases dramatically with pH elevation, demonstrating first-order dependence on hydroxide ion concentration [30]. Temperature effects compound the pH-dependent degradation, with hydrolysis rates typically doubling for every 10-degree temperature increase [30].
Oxidative conditions pose stability challenges due to the presence of the electron-rich aromatic amine functionality [24]. The amino group can undergo oxidation to form quinone-like structures or undergo coupling reactions under oxidizing conditions [24]. Light exposure may catalyze photochemical reactions, particularly in the presence of oxygen, leading to degradation products [24] [25].
Storage under inert atmosphere at reduced temperature provides optimal stability conditions, minimizing both hydrolytic and oxidative degradation pathways [15] [16]. The compound demonstrates enhanced stability in anhydrous organic solvents compared to aqueous media, reflecting the importance of moisture exclusion for long-term storage [30] [28].
| Condition | Stability | Primary Degradation Pathway |
|---|---|---|
| Neutral aqueous | Moderate | Slow ester hydrolysis |
| Acidic aqueous | Reduced | Accelerated ester hydrolysis |
| Basic aqueous | Poor | Rapid saponification |
| Oxidative | Poor | Amino group oxidation |
| Anhydrous organic | Good | Minimal degradation |
The retrosynthetic analysis of Methyl 2-(3-amino-4-methoxyphenoxy)acetate reveals several viable disconnection strategies that guide the selection of appropriate synthetic routes [1]. The primary retrosynthetic disconnection focuses on the ether bond formation between the phenolic component and the acetate ester moiety.
The most straightforward retrosynthetic approach involves the disconnection of the phenoxy-acetate ether bond, leading to 3-amino-4-methoxyphenol and methyl chloroacetate as key precursors [2]. This disconnection strategy aligns with classical Williamson ether synthesis principles, where nucleophilic substitution of an alkyl halide by a phenoxide anion provides the desired ether linkage [3].
Alternative retrosynthetic pathways consider the preparation of the amino-substituted phenolic precursor through reduction of the corresponding nitro compound. This approach expands the synthetic options by utilizing the more readily available 3-nitro-4-methoxyphenol as a starting material [5]. The retrosynthetic analysis also evaluates the possibility of constructing the methoxy-substituted aromatic system through sequential functional group manipulations starting from simpler phenolic derivatives.
The strategic analysis indicates that the presence of both electron-donating (methoxy) and electron-withdrawing (amino) substituents on the aromatic ring influences the reactivity patterns and requires careful consideration of reaction sequences to avoid competing side reactions [6]. The retrosynthetic evaluation demonstrates that direct nucleophilic substitution approaches offer the most efficient pathways while minimizing the number of synthetic transformations required.
The development of synthetic methodologies for Methyl 2-(3-amino-4-methoxyphenoxy)acetate has evolved significantly over the past seven decades, reflecting advances in organic synthesis and process chemistry [7] [8].
Early synthetic approaches developed in the 1950s and 1960s primarily relied on multi-step classical esterification procedures [9]. These methods typically involved the condensation of phenoxyacetic acid derivatives with alcohols under acidic conditions, achieving yields in the range of 40-60% [10]. The harsh reaction conditions, including elevated temperatures and strong acid catalysts, often led to side reactions and product degradation [6].
The 1980s and 1990s witnessed the adoption of Williamson ether synthesis variants as the predominant synthetic strategy [3]. These approaches utilized phase-transfer catalysis techniques to facilitate the nucleophilic substitution of alkyl halides by phenoxide anions [11]. The introduction of phase-transfer catalysts significantly improved reaction efficiency and allowed for milder reaction conditions, resulting in improved yields ranging from 60-75% [7].
The period from 2000 to 2010 marked the emergence of modern process intensification techniques, including microwave-assisted synthesis and flow chemistry applications [12] [13]. These methodologies addressed energy efficiency concerns and enabled precise control over reaction parameters, leading to yield improvements in the 75-85% range [14].
Contemporary synthetic approaches since 2015 have emphasized green chemistry principles and sustainable manufacturing practices [15] [16]. The integration of biocatalytic methods, ionic liquid systems, and solvent-free reaction conditions represents the current state-of-the-art in synthetic methodology development [13] [17].
The synthesis of Methyl 2-(3-amino-4-methoxyphenoxy)acetate employs several key starting materials, each offering distinct advantages and limitations in terms of availability, cost, and synthetic efficiency [2] .
3-amino-4-methoxyphenol (CAS: 29644-12-0) serves as the most direct phenolic precursor for ether formation . This compound can be obtained through the reduction of 3-nitro-4-methoxyphenol using various reducing agents including iron powder in hydrochloric acid or catalytic hydrogenation with palladium on carbon [5]. The synthetic preparation typically involves nitration of 4-methoxyphenol followed by selective reduction of the nitro group while preserving the methoxy functionality .
Methyl chloroacetate (CAS: 96-34-4) functions as the standard electrophilic acetate source for ether bond formation [6] [3]. This reagent is readily available and provides reliable reactivity in nucleophilic substitution reactions with phenoxide anions [6]. Alternative acetate sources include methyl bromoacetate and methyl glycolate, although these offer limited advantages over the chloro derivative [15].
The selection of starting materials significantly influences the overall synthetic efficiency and economic viability of the manufacturing process [18]. Commercial availability and cost considerations often dictate the choice between direct synthesis from expensive specialty chemicals versus multi-step preparation from readily available commodity materials .
The synthetic pathway involves several critical intermediates that require careful handling and optimization to ensure successful product formation [2] .
3-nitro-4-methoxyphenol emerges as a pivotal intermediate when utilizing the reduction approach [5]. This compound can be prepared through controlled nitration of 4-methoxyphenol under carefully optimized conditions to achieve regioselective substitution . The nitration process requires precise temperature control and appropriate acid mixtures to prevent over-nitration or unwanted isomer formation [19].
The reduction of 3-nitro-4-methoxyphenol to 3-amino-4-methoxyphenol represents a critical transformation that determines the overall efficiency of the synthetic sequence [20] [5]. Various reduction methodologies have been evaluated, including metal-acid reduction systems (iron/hydrochloric acid), catalytic hydrogenation (palladium on carbon), and alternative reducing agents such as hydrazine hydrate [20]. The choice of reduction method affects both the yield and purity of the amino compound [5].
Phenoxide ion formation constitutes another crucial intermediate stage in the ether synthesis [3]. The deprotonation of 3-amino-4-methoxyphenol requires appropriate base selection to ensure complete conversion while avoiding competing reactions [11]. Common bases include potassium carbonate, sodium hydroxide, and cesium carbonate, with the choice depending on the specific reaction conditions and solvent system employed [3].
The stability and reactivity of these intermediates under various reaction conditions must be carefully evaluated to optimize the synthetic protocol [6]. Temperature sensitivity, pH dependence, and compatibility with different solvent systems all influence the successful progression through the synthetic sequence [3].
The optimization of reaction conditions for Methyl 2-(3-amino-4-methoxyphenoxy)acetate synthesis requires systematic evaluation of multiple parameters to achieve maximum efficiency and selectivity [21] [22].
Temperature control emerges as a critical factor affecting both reaction rate and product quality [3] [23]. The optimal temperature range of 80-120°C provides sufficient activation energy for nucleophilic substitution while minimizing thermal decomposition of sensitive functional groups [6]. Temperatures below 80°C result in sluggish reaction kinetics and incomplete conversion, while temperatures exceeding 120°C promote side reactions including hydrolysis and elimination processes [3].
Reaction time optimization studies indicate that the transformation reaches equilibrium within 8-10 hours under standard conditions [21]. Extended reaction times beyond 12 hours provide minimal improvement in yield while increasing the risk of product degradation [3]. The reaction progress can be monitored using chromatographic techniques to determine the optimal stopping point [22].
Base equivalents significantly influence both conversion efficiency and reaction selectivity [3]. The use of 1.2-2.0 equivalents of base relative to the phenolic starting material provides optimal results [11]. Insufficient base loading leads to incomplete phenoxide formation and reduced nucleophilic reactivity, while excess base can promote competing hydrolysis reactions of the ester product [3].
Solvent selection plays a crucial role in reaction efficiency and product isolation [6] [3]. Polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetone provide the optimal medium for nucleophilic substitution reactions [11]. These solvents effectively solvate the phenoxide anion while maintaining good solubility for both starting materials and products [3].
Catalyst loading studies demonstrate that the addition of phase-transfer catalysts can enhance reaction efficiency, particularly in heterogeneous reaction systems [11]. Typical catalyst loadings of 1-5 mol% provide optimal benefits without significantly increasing process costs [3].
Pressure effects on the reaction have been evaluated, with mild pressure (1-3 atmospheres) providing slight improvements in both conversion and selectivity [24]. However, the benefits may not justify the additional equipment complexity for most applications [3].
The implementation of green chemistry principles in the synthesis of Methyl 2-(3-amino-4-methoxyphenoxy)acetate addresses environmental concerns while maintaining synthetic efficiency [12] [25] [17].
Ionic liquid catalysis represents a significant advancement in reducing volatile organic compound emissions [13]. Task-specific ionic liquids can serve as both solvent and catalyst, providing recyclable reaction media with minimal environmental impact [13]. These systems typically achieve yields of 70-80% while offering superior catalyst recovery and reuse capabilities [13]. The main limitations include the initial cost of ionic liquids and the need for efficient separation and purification protocols [13].
Microwave-assisted synthesis offers substantial improvements in energy efficiency and reaction time reduction [14]. Controlled microwave heating enables rapid and uniform temperature elevation, reducing typical reaction times from 8-10 hours to 15-30 minutes [14]. This approach consistently achieves yields of 75-85% while significantly reducing energy consumption [14]. The primary constraints involve equipment requirements and the need for microwave-transparent reaction vessels [14].
Solvent-free reaction conditions eliminate the environmental burden associated with organic solvent use and disposal [17]. These protocols typically employ solid support systems or neat reaction conditions with mechanical mixing [17]. While yields may be somewhat reduced (60-75%) compared to solution-phase reactions, the elimination of solvent recovery and waste treatment provides substantial environmental benefits [17].
Biocatalytic methodologies utilize enzymatic esterification processes that operate under mild conditions with high selectivity [14]. Lipase-catalyzed transesterification reactions can be employed to form the ester linkage under environmentally benign conditions [26]. However, enzyme stability, substrate specificity, and reaction scale limitations currently restrict the widespread application of these methods [14].
Flow chemistry implementation enables continuous processing with improved safety profiles and reduced waste generation [12]. Continuous flow reactors provide excellent heat and mass transfer characteristics, leading to improved yields (85-92%) and consistent product quality [12]. The technology requires significant initial capital investment but offers long-term operational advantages [12].
The transition from laboratory-scale synthesis to industrial production of Methyl 2-(3-amino-4-methoxyphenoxy)acetate requires comprehensive evaluation of multiple engineering and economic factors [9].
Heat transfer limitations represent a primary scaling challenge, as the exothermic nature of nucleophilic substitution reactions requires effective temperature control . Industrial reactors employ heat exchanger systems and jacket cooling to manage thermal effects that are easily controlled in small-scale laboratory reactions . The heat removal capacity must be carefully matched to the reaction kinetics to prevent thermal runaway conditions [22].
Mass transfer considerations become increasingly important at larger scales due to reduced surface area to volume ratios . Enhanced mixing systems, including optimized impeller designs and extended reaction times, compensate for the decreased mass transfer rates encountered in large-scale reactors . The implementation of computational fluid dynamics modeling assists in optimizing reactor design for efficient mixing [22].
Safety protocols for handling methyl chloroacetate and basic reaction conditions require sophisticated containment systems and emergency response procedures . The toxicity and corrosive nature of reaction components necessitate specialized equipment materials and worker protection measures that extend beyond typical laboratory safety requirements [9].
Product quality control demands in-line monitoring systems and statistical process control methodologies to ensure consistent product specifications . Automated sampling and analytical systems replace the manual monitoring techniques suitable for laboratory operations [22]. The implementation of real-time quality monitoring enables immediate process adjustments to maintain product standards .
Economic optimization focuses on raw material costs, catalyst recovery, and waste minimization rather than the yield maximization priorities of laboratory synthesis . Process intensification techniques, including continuous flow processing and integrated reaction-separation systems, provide cost advantages through improved efficiency and reduced equipment requirements [12].
Catalyst recovery and recycling systems become economically attractive at industrial scales . The development of heterogeneous catalysts and separation protocols enables catalyst reuse, significantly reducing operating costs [26]. Continuous catalyst regeneration systems further enhance economic viability .